2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide
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Overview
Description
2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a unique structure combining a benzofuran moiety with a chromenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclocondensation of 5-bromosalicylaldehyde with ethylacetoacetate, followed by treatment with thiosemicarbazide.
Benzofuran Synthesis: The benzofuran moiety is often synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides.
Coupling Reaction: The final step involves coupling the chromenyl and benzofuran groups with 2-bromobenzamide under specific reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromenyl and benzofuran moieties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with similar substitution patterns.
Coumarin Derivatives: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Benzofuran Derivatives: Compounds containing the benzofuran moiety.
Uniqueness
2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is unique due to its combination of chromenyl and benzofuran groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H18BrNO4 |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C26H18BrNO4/c1-2-15-11-12-22-18(13-15)19(14-23(29)31-22)25-24(17-8-4-6-10-21(17)32-25)28-26(30)16-7-3-5-9-20(16)27/h3-14H,2H2,1H3,(H,28,30) |
InChI Key |
NAMMGXWMNGXWQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Br |
Origin of Product |
United States |
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